molecular formula C19H27N3O3S2 B2487082 N'-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide CAS No. 2415631-67-1

N'-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B2487082
CAS No.: 2415631-67-1
M. Wt: 409.56
InChI Key: UBEHASYPDOJMMO-UHFFFAOYSA-N
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Description

N’-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound characterized by the presence of multiple functional groups, including a methylsulfanyl group, a thiomorpholine ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Nucleophilic Substitution: Introduction of the methylsulfanyl group via nucleophilic substitution reactions.

    Cyclization: Formation of the thiomorpholine ring through cyclization reactions involving appropriate precursors.

    Functional Group Interconversion: Conversion of intermediate compounds to the final product by introducing the oxane ring and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and automated reaction systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the thiomorpholine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols.

Scientific Research Applications

N’-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Exploration of its properties for the development of new materials with unique characteristics.

Mechanism of Action

The mechanism of action of N’-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S2/c1-26-16-5-3-2-4-15(16)21-18(24)17(23)20-14-19(6-10-25-11-7-19)22-8-12-27-13-9-22/h2-5H,6-14H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEHASYPDOJMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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